molecular formula C9H5BrClFN2 B13646494 8-Bromo-4-chloro-6-fluoro-2-methylquinazoline

8-Bromo-4-chloro-6-fluoro-2-methylquinazoline

Cat. No.: B13646494
M. Wt: 275.50 g/mol
InChI Key: VWPZLSNSSNOKNH-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-6-fluoro-2-methylquinazoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClFN2. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-6-fluoro-2-methylquinazoline typically involves multi-step organic reactions. One common method includes the halogenation of quinazoline derivatives, followed by specific substitution reactions to introduce the bromo, chloro, and fluoro groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The process often requires the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-chloro-6-fluoro-2-methylquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

8-Bromo-4-chloro-6-fluoro-2-methylquinazoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-6-fluoro-2-methylquinazoline involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s halogen atoms can enhance its binding affinity to these targets, potentially leading to significant biological effects .

Comparison with Similar Compounds

  • 6-Bromo-4-chloro-2-methylquinoline
  • 6-Bromo-4-chloro-8-fluoro-2-methylquinazoline

Comparison: 8-Bromo-4-chloro-6-fluoro-2-methylquinazoline is unique due to its specific halogenation pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C9H5BrClFN2

Molecular Weight

275.50 g/mol

IUPAC Name

8-bromo-4-chloro-6-fluoro-2-methylquinazoline

InChI

InChI=1S/C9H5BrClFN2/c1-4-13-8-6(9(11)14-4)2-5(12)3-7(8)10/h2-3H,1H3

InChI Key

VWPZLSNSSNOKNH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2Br)F)C(=N1)Cl

Origin of Product

United States

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